N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule featuring a 1-methylindole moiety linked via a propanamide bridge to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. This structure combines pharmacophoric elements common in bioactive compounds: the indole scaffold (prevalent in receptor-targeting drugs) and the benzotriazinone core (associated with enzyme inhibition and agrochemical activity) .
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C19H17N5O2/c1-23-11-9-13-15(7-4-8-17(13)23)20-18(25)10-12-24-19(26)14-5-2-3-6-16(14)21-22-24/h2-9,11H,10,12H2,1H3,(H,20,25) |
InChI Key |
YKLIKZSGTWUHSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis or other suitable methods.
Attachment of the Benzotriazinyl Group: The benzotriazinyl moiety is introduced via a coupling reaction, often using reagents like benzotriazole and appropriate activating agents.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the benzotriazinyl group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the indole and benzotriazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways, metabolic pathways, and other biological processes affected by the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
Indole Substituents and Linker Variations
- Target Compound: Indole Position: 1-methyl-1H-indol-4-yl. Linker: Propanamide. Benzotriazinone: 4-oxo-1,2,3-benzotriazin-3(4H)-yl. Molecular Weight: ~361–368 g/mol (estimated).
- Linker: Ethyl-propanamide. Molecular Weight: 361.4 g/mol. Key Difference: The indole substituent at position 3 and ethyl extension may alter steric interactions and metabolic stability compared to the target compound .
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (Y041-3565) :
Benzotriazinone Derivatives in Agrochemicals
- Azinphos-methyl (CAS 86-50-0): Structure: Phosphorodithioate ester with a benzotriazinone-methyl group. Use: Organophosphate insecticide. Key Difference: The phosphate ester linkage confers acute neurotoxicity (acetylcholinesterase inhibition), unlike the amide bond in the target compound, which likely reduces toxicity .
- Azinphos-ethyl (CAS 2642-71-9): Structure: Ethyl ester variant of Azinphos-methyl.
Physicochemical and Bioactivity Insights
Table 1. Comparative Properties of Selected Compounds
Role of the Benzotriazinone Moiety
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is associated with:
Biological Activity
N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 332.4 g/mol. The compound features an indole moiety and a benzotriazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-methyl-N-(1-methylindol-4-yl)-4-oxophthalazine-1-carboxamide |
| InChI Key | KLJSJWIANHHETA-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its interaction with tubulin, a protein essential for cell division. By binding to tubulin, it inhibits polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism positions the compound as a potential anticancer agent.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : The compound has been shown to effectively inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis through caspase activation and mitochondrial pathway involvement.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties:
- Bacterial Inhibition : It has shown activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics.
- Antimicrobial Screening : Another research project assessed the antimicrobial properties of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, revealing effectiveness comparable to existing antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
